molecular formula C18H21N5O B12344024 5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide

5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide

Cat. No.: B12344024
M. Wt: 323.4 g/mol
InChI Key: KRGRHQAJPXJCAP-UDWIEESQSA-N
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Description

5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide typically involves the condensation of 4-ethylbenzaldehyde with pyridine-3-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazolidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide

InChI

InChI=1S/C18H21N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-9,11-12,16-17,21-22H,2,10H2,1H3,(H,23,24)/b20-12+

InChI Key

KRGRHQAJPXJCAP-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2CC(NN2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(NN2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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